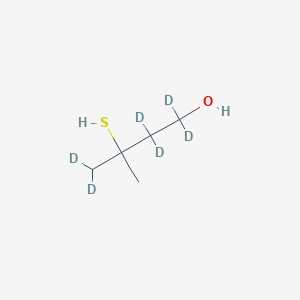

3-Mercapto-3-methylbutanol-d6

Description

Significance of Stable Isotope Labeling in Modern Chemistry and Biochemistry

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. This method has become a cornerstone of modern chemistry and biochemistry, providing profound insights into complex biological and chemical systems. wikipedia.org The substitution, often involving isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), creates a molecule that is chemically nearly identical to its unlabeled counterpart but possesses a different mass. washington.edu

This mass difference is the key to its utility, particularly in mass spectrometry-based quantitative proteomics. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate "heavy" amino acids into proteins. wikipedia.org When a labeled sample is mixed with an unlabeled ("light") sample, the mass spectrometer can distinguish and quantify the relative abundance of proteins between the samples by comparing the signal intensities of the isotopic pairs. wikipedia.orgwashington.edu This approach minimizes experimental bias by allowing for simultaneous analysis of multiple samples. washington.edu Similarly, chemical labeling methods attach isotope-coded tags to molecules in vitro, extending the applicability of this quantitative strategy to a wide range of sample types, including tissues and bodily fluids. acs.org

Beyond proteomics, stable isotope labeling is crucial for distinguishing between molecules of exogenous (external) and endogenous (internal) origin, which is vital for fields like cancer risk assessment. acs.org In Nuclear Magnetic Resonance (NMR) spectroscopy, solvents where hydrogen has been replaced with deuterium (deuterated solvents) are used extensively. tcichemicals.comsimsonpharma.com This substitution prevents the large solvent signal from obscuring the signals of the sample being analyzed, making the resulting spectrum clearer and easier to interpret. labinsights.nlstudymind.co.uk

Overview of 3-Mercapto-3-methylbutanol-d6 as a Model Deuterated Compound

3-Mercapto-3-methylbutan-1-ol (MMB) is an organosulfur compound recognized as a potent odorant in various natural products, including Sauvignon Blanc wine, coffee, and passion fruit juice. wikipedia.orgnih.gov It is also identified as a semiochemical in the urine of some feline species. wikipedia.orgresearchgate.net Given its presence in trace amounts in complex matrices, accurate quantification is essential for food science and ecological studies.

This is where its deuterated analog, this compound, serves as an exemplary model compound. In this molecule, the six hydrogen atoms on the two methyl groups attached to the tertiary carbon are replaced with deuterium. lgcstandards.com The primary and most documented use of this compound is as an internal standard in stable isotope dilution assays. wikipedia.orgimreblank.ch Because it has virtually identical chemical and physical properties to the unlabeled MMB, it can be added to a sample at a known concentration at the beginning of an analytical procedure. imreblank.ch During extraction and analysis, any loss of the target analyte is mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the analyte to its labeled standard using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can accurately calculate the initial concentration of the analyte, correcting for procedural losses. imreblank.ch

The synthesis of this compound typically starts from acetone-d6 (B32918), which is coupled with activated ethyl acetate (B1210297) to form an intermediate that is subsequently brominated, treated with thiourea, hydrolyzed, and finally reduced to yield the desired deuterated thiol. wikipedia.orgimreblank.ch

Research Utility of Deuterium Substitution in Chemical and Biological Systems

The utility of deuterium substitution extends far beyond its use as a simple tracer or internal standard. Replacing hydrogen with deuterium can significantly impact the kinetics of chemical reactions and the metabolic fate of molecules in biological systems. portlandpress.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. libretexts.orgosti.gov Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if deuterium is substituted at that position.

This phenomenon is known as the Kinetic Isotope Effect (KIE), expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). libretexts.orgcolumbia.edu A primary KIE greater than 1 is strong evidence that the C-H bond is broken in the reaction's slowest step. nih.gov Scientists use KIE measurements to elucidate complex reaction mechanisms, from enzymatic catalysis to organic synthesis, by identifying rate-limiting steps and characterizing transition states. libretexts.orgnih.govprinceton.edu

In the realm of pharmacology and toxicology, deuterium substitution is a tool for modulating drug metabolism. portlandpress.com Many drugs are metabolized by enzymes, such as cytochrome P450s, through reactions that involve C-H bond cleavage. nih.gov By strategically placing deuterium at a site of metabolic oxidation, the rate of that specific metabolic pathway can be slowed. nih.gov This can lead to "metabolic switching," where the body preferentially uses an alternative metabolic pathway that does not involve breaking a C-D bond. osti.govosti.gov This strategy is being explored to reduce the formation of toxic metabolites or to increase a drug's half-life and efficacy. dovepress.com Therefore, deuterated analogs are invaluable for studying metabolic pathways and designing safer, more effective therapeutic agents. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | eptes.com |

| Synonyms | 3-Methyl-3-sulfanylbutan-1-ol-d6, 3-Sulfanyl-3-methylbutan-1-ol-d6 | americanchemicalsuppliers.com |

| Molecular Formula | C₅H₆D₆OS | medchemexpress.com |

| Molecular Weight | 126.25 g/mol | medchemexpress.com |

| CAS Number | 162404-35-5 | eptes.com |

| Unlabeled CAS Number | 34300-94-2 | eptes.com |

| Appearance | Not specified, typically a liquid | N/A |

| Isotopic Purity | Typically ≥98% (atom % D) | eptes.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,4,4-hexadeuterio-3-methyl-3-sulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGIJAYTBMFHI-ORNWBJTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C(C)(C([2H])([2H])C([2H])([2H])O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation into 3 Mercapto 3 Methylbutanol

Strategies for Site-Specific Deuteration of Thiol and Alcohol Functionalities

Achieving site-specific deuteration is paramount in the synthesis of isotopically labeled compounds. For 3-Mercapto-3-methylbutanol-d6, the focus is on introducing deuterium (B1214612) into the methyl groups. Various strategies can be employed to deuterate molecules containing thiol and alcohol functionalities, targeting specific positions within the molecular structure.

Hydrogen-Deuterium Exchange (HIE) Reactions for Alcohol and Thiol α-Positions

Hydrogen-Deuterium Exchange (HIE) is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom. This process is often facilitated by a suitable deuterium source, such as deuterium oxide (D2O), and can be catalyzed by acids, bases, or metals. For alcohols and thiols, the hydrogens on the carbon atoms alpha to the hydroxyl and sulfhydryl groups can be susceptible to exchange under certain conditions. The acidity of these α-hydrogens can be exploited in base-catalyzed exchange reactions. The process typically involves the formation of an intermediate carbanion, which is then quenched with a deuterium source. The efficiency of HIE can be influenced by factors such as temperature, pH, and the presence of a catalyst. While direct HIE on the final 3-mercapto-3-methylbutanol molecule is a theoretical possibility, a more common and controlled approach involves the use of deuterated starting materials.

Nucleophilic Deuterioaddition Approaches

Nucleophilic addition reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. In the context of deuteration, a nucleophile containing deuterium can be added to an electrophilic center. For the synthesis of a d6-labeled compound like this compound, a key strategy involves the nucleophilic addition to a deuterated ketone. Specifically, an enolate can react with deuterated acetone (B3395972) (acetone-d6), where the deuterated methyl groups are already in place. This approach ensures that the deuterium atoms are incorporated into the backbone of the molecule at the desired positions from the outset of the synthesis. The reaction of an enolate with a ketone is a classic example of an aldol-type addition, a powerful tool for constructing carbon skeletons.

Radical Hydrogen-Deuterium Exchange Strategies

Radical-based hydrogen-deuterium exchange offers an alternative pathway for deuterium incorporation. These reactions often involve the generation of a radical species, which can then abstract a deuterium atom from a deuterium donor. While perhaps less common for this specific synthesis compared to nucleophilic addition, radical HIE can be a powerful tool for deuterating specific C-H bonds that are otherwise unreactive. The process can be initiated by radical initiators and may involve a chain reaction mechanism. The selectivity of radical deuteration can be influenced by the stability of the radical intermediate.

Precursor Compounds and Starting Materials for d6 Synthesis

The selection of appropriate starting materials is the most critical factor in the efficient synthesis of isotopically labeled compounds. The use of commercially available, highly enriched deuterated precursors is often the most straightforward and reliable method.

Utilization of Deuterated Acetone (Acetone-d6) in Synthetic Pathways

The most direct and widely reported method for synthesizing this compound involves the use of deuterated acetone (acetone-d6). Acetone-d6 (B32918) is a readily available deuterated solvent and synthetic building block in which all six hydrogen atoms are replaced by deuterium. In a key synthetic step, the enolate of ethyl acetate (B1210297) is reacted with acetone-d6. This reaction forms the carbon skeleton of the target molecule and, crucially, incorporates the two deuterated methyl groups from acetone-d6. This method is highly efficient as it introduces all six deuterium atoms in a single, early step of the synthetic sequence. The resulting intermediate, ethyl [2H6]-3-hydroxy-3-methylbutyrate, carries the isotopic label which is retained through subsequent chemical transformations.

Reaction Mechanisms and Conditions for Deuterium Labeling

The incorporation of deuterium into the 3-Mercapto-3-methylbutanol structure is most commonly achieved through synthetic pathways that utilize a deuterated starting material. This building-block approach ensures high levels of isotopic enrichment and precise placement of the deuterium labels.

Multi-Step Synthesis Protocols for this compound

The most frequently cited synthetic route for this compound ([²H₆]-3-mercapto-3-methylbutanol) begins with a deuterated precursor, acetone-d6, to ensure the six deuterium atoms are located on the gem-dimethyl groups. wikipedia.orgimreblank.ch The synthesis is a multi-step process designed for creating an internal standard for use in stable isotope dilution assays. imreblank.ch

The reaction sequence typically involves the following key steps:

Activation and Coupling: Ethyl acetate is activated at the α-position using a strong base like lithium bis(trimethylsilyl)amide. This is followed by a coupling reaction with [²H₆]-acetone (acetone-d6), which introduces the deuterated dimethyl group, forming ethyl [²H₆]-3-hydroxy-3-methylbutyrate. wikipedia.orgimreblank.ch

Bromination: The resulting hydroxy ester undergoes bromination to replace the hydroxyl group with a bromine atom, yielding ethyl [²H₆]-3-bromo-3-methylbutyrate. imreblank.ch

Thiol Introduction: The bromo intermediate is then treated with thiourea, followed by hydrolysis, to form [²H₆]-3-mercapto-3-methylbutyric acid. wikipedia.orgimreblank.ch This step introduces the required thiol functional group.

Reduction: Finally, the carboxylic acid group of the deuterated mercapto acid is reduced using a powerful reducing agent, such as lithium aluminum hydride, to yield the target compound, [²H₆]-3-mercapto-3-methylbutanol. wikipedia.orgimreblank.ch

The table below summarizes the key stages of this synthetic protocol.

| Step | Description | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Activation and Coupling | Ethyl acetate, Lithium bis(trimethylsilyl)amide, [²H₆]-Acetone | Ethyl [²H₆]-3-hydroxy-3-methylbutyrate |

| 2 | Bromination | Brominating agent | Ethyl [²H₆]-3-bromo-3-methylbutyrate |

| 3 | Thiol Introduction & Hydrolysis | Thiourea, followed by hydrolysis | [²H₆]-3-mercapto-3-methylbutyric acid |

| 4 | Reduction | Lithium aluminum hydride | [²H₆]-3-mercapto-3-methylbutanol |

Catalytic Deuteration Approaches (e.g., Ru/C-catalyzed)

While catalytic hydrogen/deuterium (H/D) exchange using transition metals like Palladium (Pd), Platinum (Pt), Iridium (Ir), and Ruthenium (Ru) is a recognized strategy for deuterium incorporation into organic molecules, this approach is not the commonly documented method for producing this compound. researchgate.net The scientific literature predominantly details the multi-step synthetic protocol starting from an isotopically labeled precursor like acetone-d6. wikipedia.orgimreblank.ch This building-block method is favored as it provides superior control over the specific location and number of deuterium atoms incorporated into the final molecule.

Control of Deuterium Content and Regioselectivity

The control of both deuterium content and its specific placement (regioselectivity) is a critical aspect of synthesizing isotopically labeled standards. In the synthesis of this compound, these factors are precisely managed by the chosen synthetic pathway.

Deuterium Content: The final deuterium content of the molecule is directly determined by the isotopic purity of the starting material. imreblank.ch By using highly enriched [²H₆]-acetone, such as that with 99.9% deuterium content, a correspondingly high isotopic enrichment is achieved in the final product. imreblank.ch

Regioselectivity: The regioselectivity of the labeling is not a variable but rather a defined outcome of the synthesis design. wikipedia.orgimreblank.ch The six deuterium atoms are exclusively located on the two methyl groups attached to the tertiary carbon at position 3. This is because the synthesis builds the carbon skeleton around the [²H₆]-acetone core, ensuring that the deuterium labels are not scrambled or introduced at other positions. wikipedia.org

Purification and Isolation Techniques for Deuterated Analogs

Following the synthesis, purification and isolation of the deuterated analog are essential to remove unreacted starting materials, reagents, and byproducts, and to ensure the high purity required for its use as an analytical standard.

Chromatographic Purification Methods

Standard organic chemistry purification techniques are employed to isolate this compound and its intermediates. During the synthesis, crude products may be purified through liquid-liquid extraction and washing with aqueous solutions, followed by drying over an anhydrous agent like sodium sulfate. imreblank.ch

For the final product and other volatile thiol compounds, more advanced chromatographic methods are utilized. These techniques include:

Column Chromatography: A fundamental method for separating compounds based on their differential adsorption to a stationary phase.

Preparative Gas Chromatography (GC): This technique is particularly suitable for purifying volatile compounds and can effectively separate the desired deuterated product from any remaining impurities. nih.gov The applicability of GC is supported by established analytical methods for the non-deuterated analog, which use various capillary columns such as CP Sil 5 CB, DB-5, and the polar FFAP column. nist.gov

Assessment of Isotopic Purity and Enrichment

The final and most critical step is the assessment of the isotopic purity and the degree of deuterium enrichment. This analysis confirms the success of the synthesis and validates the compound for its intended use, especially as an internal standard in quantitative mass spectrometry. imreblank.ch The primary analytical techniques for this assessment are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. imreblank.ch

| Analytical Method | Purpose in Isotopic Purity Assessment |

|---|---|

| Mass Spectrometry (MS) | Confirms the molecular weight increase corresponding to the six deuterium atoms. It is used to quantify isotopic enrichment by comparing the signal intensities of the deuterated molecule (M+6) and any residual unlabeled compound (M). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR spectroscopy is used to verify the absence of proton signals at the labeled positions (the gem-dimethyl groups), confirming the high degree and specific location of deuteration. ¹³C-NMR is used for overall structural confirmation. imreblank.ch |

Advanced Analytical Methodologies Utilizing 3 Mercapto 3 Methylbutanol D6

Mass Spectrometry (MS)-Based Quantification Techniques

Mass spectrometry, particularly when combined with isotope dilution techniques, offers unparalleled sensitivity and selectivity for the quantification of trace-level analytes. The use of a stable isotope-labeled internal standard like 3-mercapto-3-methylbutanol-d6 is central to the accuracy of these methods.

Isotope Dilution Mass Spectrometry (IDMS) and Stable Isotope Dilution Analysis (SIDA) for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method renowned for its high accuracy. A known amount of an isotopically labeled standard, such as this compound, is added to the sample prior to extraction and analysis. medchemexpress.commedchemexpress.com The labeled standard is chemically identical to the native analyte, ensuring they behave similarly during sample preparation, separation, and ionization. wikipedia.org Quantification is based on measuring the ratio of the mass spectrometric signals of the native analyte to its labeled counterpart.

Stable Isotope Dilution Analysis (SIDA) is a comparative application of IDMS widely used in flavor and fragrance analysis. mdpi.com It is frequently employed for the accurate quantification of potent, low-concentration volatile thiols in complex matrices like wine and beer. mdpi.comresearchmap.jp The synthesis of 3-mercapto-3-methylbutanol often involves the use of acetone-d6 (B32918) to produce the deuterated form specifically for its application as a standard in these assays. wikipedia.org By using this compound, analysts can effectively compensate for analyte losses during sample workup and variations in instrument response, leading to highly accurate concentration measurements. researchmap.jpresearchgate.net

Method Development and Validation Protocols with Deuterated Standards

The development of robust analytical methods requires a comprehensive validation protocol. When using deuterated standards like this compound, validation ensures the method is fit for its intended purpose. Protocols typically evaluate several key parameters to confirm the reliability and stability of the assay. acs.org

Validation steps include:

Specificity and Selectivity: Ensuring the method can unequivocally identify and quantify the target analyte without interference from other matrix components.

Linearity and Range: Establishing a direct proportionality between the measured signal ratio and the concentration of the analyte over a specified range.

Precision and Repeatability: Assessing the method's consistency through intraday and interday repeatability studies. nih.gov

Accuracy and Recovery: Determining the closeness of the measured value to the true value, often evaluated through recovery performance in spiked real samples. acs.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculating the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

Successful method development results in a protocol that is stable, reliable, and capable of producing accurate data for complex samples. acs.org

Assessment of Matrix Effects and Internal Standard Performance

Complex sample matrices, such as wine or coffee, contain numerous compounds that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer. researchmap.jp This phenomenon, known as the matrix effect, can lead to significant quantification errors. The primary role of a stable isotope-labeled internal standard like this compound is to compensate for these effects. acs.org

Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects during analysis. By calculating the ratio of the analyte to the internal standard, these variations are normalized, effectively canceling out the impact of the matrix. acs.org Studies on similarly complex analyses have demonstrated that the careful choice of internal standards and optimized chromatography can render matrix effects negligible, with recovery values typically falling within an acceptable range of 100 ± 20-30%. acs.org This ensures that the method provides accurate quantification across different and complex sample types. researchmap.jp

Quantitative Performance Parameters (e.g., Linearity, Reproducibility)

The performance of an analytical method utilizing this compound is defined by several key quantitative parameters. These parameters demonstrate the method's reliability and precision.

Linearity: Methods employing deuterated standards for the analysis of volatile compounds typically exhibit excellent linearity, with determination coefficients (R²) often exceeding 0.99 over the defined concentration range. ives-openscience.eu

Reproducibility (Precision): The precision of the method is assessed by its repeatability. For analyses of trace thiols, relative standard deviations (RSD) for repeatability are generally low, often falling between 2.8% and 8.4% in matrices like beer. researchgate.net Intraday and interday repeatability evaluations show satisfactory results, confirming the method's robustness over time. nih.gov

Limits of Quantitation (LOQs): The sensitivity of these methods allows for the detection of trace-level compounds. For many potent aroma compounds, the LOQs are well below their sensory perception thresholds, enabling their quantification at flavor-relevant concentrations. nih.gov

The following table illustrates typical quantitative performance parameters for methods analyzing volatile thiols using deuterated internal standards.

| Parameter | Typical Performance | Source |

| Linearity (R²) | > 0.99 | ives-openscience.eu |

| Reproducibility (RSD) | < 10% | researchgate.net |

| Recovery | 80 - 120% | acs.org |

| Limit of Quantitation (LOQ) | ng/L to µg/L range | nih.govresearchgate.net |

Chromatographic Separation Techniques Coupled with Mass Spectrometry

To analyze individual compounds within a complex mixture, mass spectrometry is almost always preceded by a chromatographic separation step. Gas chromatography is the technique of choice for volatile compounds like MMB.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds in intricate matrices such as food, beverages, and biological samples. researchmap.jpufl.edu For the analysis of 3-mercapto-3-methylbutanol and its deuterated standard, a sample extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the capillary column. fmach.it

The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. fmach.it When using this compound, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. researchmap.jpfmach.it These modes enhance sensitivity and selectivity by focusing only on the specific mass fragments corresponding to the native analyte and its deuterated standard. This targeted approach is crucial for accurately quantifying trace-level thiols in the presence of an overwhelming number of other matrix components found in products like wine, beer, and coffee. mdpi.comresearchmap.jpfmach.it

The following table provides an example of typical GC-MS instrument parameters used for the analysis of volatile thiols in complex matrices.

| Parameter | Setting | Source |

| Injector Temperature | 230 - 250 °C | ufl.edufmach.it |

| Injection Mode | Splitless or Split (e.g., 10:1) | ufl.edufmach.it |

| Capillary Column | DB-WAX, Rxi-5MS, or similar | researchmap.jpufl.edu |

| Carrier Gas | Helium (e.g., 1.2 mL/min) | fmach.it |

| Oven Program | Ramped (e.g., 40 °C to 250 °C) | fmach.it |

| Ionization Mode | Electron Ionization (EI) at 70 eV | fmach.it |

| MS Acquisition | SIM or MRM | researchmap.jpfmach.it |

| Ion Source Temp. | 250 °C | fmach.it |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is prevalent for volatile thiol analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally labile compounds. The use of deuterated internal standards is equally critical in LC-MS to ensure accurate quantification by correcting for matrix effects and variations in ionization efficiency. rsc.org

This compound can be employed as an internal standard in LC-MS methods developed for the analysis of thiols and other related compounds. For example, LC-MS/MS has been used for the quantification of various odorants in beer, where deuterated standards are essential for accurate measurement. researchmap.jp The physicochemical similarity between the deuterated standard and the analyte ensures they co-elute and experience similar ionization, leading to reliable quantification. cornell.edu The development of LC-MS methods often involves careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Studies

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds, including deuterated species like this compound.

Determining the isotopic purity of deuterated compounds is crucial for their application as internal standards. rsc.org A combination of proton (¹H) and deuterium (²H) NMR spectroscopy provides a robust method for this purpose. nih.govwiley.com

¹H-NMR can be used to quantify the residual protons at the deuterated sites by comparing their signal integrals to the integrals of non-deuterated positions within the molecule. Conversely, ²H-NMR directly detects the deuterium nuclei, and the integral of the deuterium signal provides a measure of the deuterium content. A novel method combining quantitative ¹H-NMR and ²H-NMR has been shown to determine the isotopic abundance of deuterated compounds with high accuracy, even surpassing classical ¹H-NMR and mass spectrometry methods in some cases. nih.govwiley.com This approach is valuable for ensuring the quality of deuterated standards like this compound.

Table 2: Comparison of NMR Methods for Isotopic Purity

| Method | Principle | Advantages |

|---|---|---|

| ¹H-NMR | Measures residual proton signals at labeled sites. | Widely available, straightforward for partial labeling. |

| ²H-NMR | Directly measures deuterium signals. | Direct detection of the isotope of interest. |

| Combined ¹H/²H-NMR | Utilizes data from both spectra for a comprehensive analysis. | Highly accurate for both partially and fully labeled compounds. nih.govwiley.com |

Deuterium substitution is a powerful tool in NMR for structural elucidation. ethernet.edu.et Replacing a proton with a deuterium atom simplifies ¹H-NMR spectra by removing the corresponding proton signal and its associated couplings. This can help in assigning complex or overlapping signals.

The deuterium isotope effect can also induce small changes in the chemical shifts of nearby carbon atoms (¹³C-NMR), which can provide additional structural information. rsc.org Furthermore, techniques like ¹H-²H isotope correlation NMR spectroscopy (iCOSY) can be used to elucidate solid-state packing interactions in deuterated compounds. rsc.org For a molecule like this compound, deuterium substitution at specific positions helps confirm the structure and aids in the unambiguous assignment of NMR signals. The disappearance of proton signals and the appearance of corresponding deuterium signals in their respective spectra confirm the success of the deuteration process. ethernet.edu.et

Deuterium is a quadrupolar nucleus (spin I=1), meaning it has a non-spherical charge distribution. This gives rise to a nuclear quadrupole moment that interacts with the local electric field gradient (EFG) at the nucleus. This interaction is characterized by the deuterium quadrupole coupling constant (DQCC), which provides detailed information about the electronic structure and dynamics of the C-D bond.

The DQCC can be measured using solid-state NMR or in liquid crystalline solutions. aip.orgaip.org The magnitude of the DQCC is sensitive to the local molecular environment, including factors like hydrogen bonding. uml.edu For instance, the analysis of DQCCs can reveal information about the strength of hydrogen bonds. uml.edu The temperature dependence of the DQCC can also be informative about molecular dynamics. uml.edu Although a challenging measurement, the DQCC of the C-D bonds in this compound could, in principle, be analyzed to provide insights into its molecular structure and intermolecular interactions in different environments. The EFG is a symmetric second-rank tensor, and its interaction with the nuclear quadrupole moment is a key parameter in understanding the local environment of the deuterium nucleus. nih.gov

Complementary Spectroscopic Characterization Methods for Deuterated Thiols and Alcohols (e.g., FTIR)

The comprehensive characterization of isotopically labeled compounds such as this compound necessitates a multi-faceted analytical approach. While a single technique can provide specific structural information, a combination of complementary spectroscopic methods is required to confirm the precise location of deuterium labels, assess isotopic purity, and fully elucidate the molecular structure. Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the properties of deuterated thiols and alcohols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. oup.com The frequency of these vibrations is dependent on the bond strength and the reduced mass of the atoms involved. acs.org The replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), significantly increases the reduced mass of the bond (e.g., C-D, O-D, S-D), resulting in a predictable shift to a lower wavenumber (frequency). acs.orgacs.org This isotopic shift is a powerful tool for confirming the success of deuteration at specific functional groups.

For this compound, deuteration at the methyl groups and the hydroxyl and thiol moieties would produce characteristic changes in the FTIR spectrum compared to its non-deuterated analogue. The S-H stretching vibration, typically a weak band found around 2550 cm⁻¹, is often difficult to detect in dilute solutions. rsc.org Similarly, the O-H stretching band is broad and can be influenced by hydrogen bonding. Deuteration provides clearer, more distinct signals in less congested spectral regions.

Key Research Findings from FTIR Analysis of Deuterated Compounds:

C-D Stretching: The stretching absorption band of an activated C-D bond can display a significant red shift compared to its C-H counterpart. acs.org For example, studies have observed aromatic ring ν(=C–H) vibrations shifting from 3027 cm⁻¹ to 2275 cm⁻¹ upon deuteration. mdpi.com

O-D Stretching: Investigations into deuterated alcohols show a distinct shift of the O-H stretching vibration to a lower frequency upon replacement with deuterium. researchgate.net

S-H vs. S-D Stretching: The S-H stretching band is typically found near 2558 cm⁻¹. mdpi.com Upon deuteration, this would be expected to shift to a significantly lower wavenumber, providing clear evidence of labeling at the thiol group.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for H-bond | Expected Wavenumber (cm⁻¹) for D-bond | Reference |

|---|---|---|---|

| C-H Stretch (sp³) | ~2850-3000 | ~2100-2250 | acs.orgmdpi.com |

| O-H Stretch (Alcohol) | ~3200-3600 (broad) | ~2400-2700 (broad) | researchgate.net |

| S-H Stretch (Thiol) | ~2550-2600 (weak) | ~1850-1950 (weak) | rsc.orgmdpi.com |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent complement to FTIR. It relies on the inelastic scattering of monochromatic light. While the S-H stretch is weak in FTIR, the C-S and S-H bending modes can be more readily observed with Raman spectroscopy. rsc.org Research has shown that the C–S–H bending mode (βCSH) provides a particularly convenient marker for thiol deuteration.

Key Research Findings from Raman Analysis of Deuterated Thiols:

A study on various thiols demonstrated that the C–S–H bending mode, which appears around 850-900 cm⁻¹ in non-deuterated compounds, consistently shifts to approximately 600-630 cm⁻¹ upon deuteration of the thiol proton (R-SD). rsc.org This large, unambiguous shift can be achieved simply by dissolving the thiol in a deuterated solvent like D₂O, making it a practical detection method. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for H-bond | Wavenumber (cm⁻¹) for D-bond | Reference |

|---|---|---|---|

| C-S-H Bend (βCSH) | ~850-900 | ~600-630 | rsc.orgrsc.org |

| C-S Stretch (νCS) | ~650-700 | Slight shift possible | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for verifying the specific sites of isotopic labeling. wikipedia.org

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the two methyl groups should be absent or significantly diminished, confirming successful deuteration at these positions. The disappearance of signals is a direct indication of isotopic replacement. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A deuterated compound will show a strong peak in the ²H NMR spectrum, providing definitive proof of labeling. wikipedia.org While its resolution is poorer than ¹H NMR, it is highly effective for confirming the presence and quantifying the level of deuterium enrichment, especially for highly deuterated compounds. wikipedia.orgsigmaaldrich.com Deuterium NMR can be performed in standard non-deuterated solvents. sigmaaldrich.com

Mass Spectrometry (MS)

Applications of 3 Mercapto 3 Methylbutanol D6 As an Isotopic Tracer and Analytical Standard

Role in Quantitative Chemical Analysis and Reference Material Development

The primary application of 3-Mercapto-3-methylbutanol-d6 in quantitative chemical analysis is as an internal standard in stable isotope dilution analysis (SIDA). nih.gov This technique is particularly powerful when coupled with mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The near-identical chemical and physical properties of the deuterated standard to its non-deuterated analyte ensure that they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and co-ionization behavior allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. nih.gov

In the realm of analytical quality control, particularly in the food and beverage industry, certified reference materials (CRMs) are essential for method validation and ensuring the comparability of results between laboratories. apexchemicals.co.thfishersci.com While specific CRMs for 3-Mercapto-3-methylbutanol are not extensively documented in the available literature, the use of deuterated analogues is a well-established practice in the development of such standards for volatile aroma compounds in matrices like wine. apexchemicals.co.thfishersci.com

The use of this compound as an internal standard is integral to maintaining high standards of analytical quality control in the analysis of alcoholic beverages. zeptometrix.com By providing a stable and reliable reference point, it allows for the consistent and accurate monitoring of the concentration of its non-deuterated counterpart, which can be an important aroma compound.

Table 1: Application of this compound in Analytical Quality Control

| Application Area | Analytical Technique | Purpose | Reference |

| Wine Aroma Analysis | GC-MS, LC-MS/MS | Accurate quantification of volatile thiols | nih.govresearchgate.net |

| Alcoholic Beverage Quality Control | GC, GC/MS, HPLC, HPLC/MS | Ensuring consistency and quality of products | apexchemicals.co.thzeptometrix.com |

Many potent aroma compounds, including volatile thiols, are present in food and beverages at extremely low concentrations, often in the parts-per-trillion range. masterbrewerspodcast.com The analysis of these trace compounds is challenging due to their low abundance and the complexity of the sample matrix. Isotope dilution analysis using deuterated standards like this compound is a highly effective strategy for the accurate quantification of these trace analytes. nih.gov

Mechanistic Elucidation in Organic Reactions and Catalysis

Deuterated compounds are powerful tools for investigating the mechanisms of chemical reactions. nih.gov By replacing hydrogen with deuterium (B1214612) at a specific position in a molecule, chemists can probe the intimate details of reaction pathways and transition states.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov Measuring the KIE can provide valuable information about the rate-determining step of a reaction and whether a particular bond is broken in that step.

While specific KIE studies utilizing this compound are not prominently featured in the reviewed literature, its synthesis for use in isotope dilution assays is noted. wikipedia.org The principles of KIE suggest that this deuterated compound would be a valuable tool for studying the mechanisms of reactions involving the cleavage of a C-H bond at the deuterated positions. For example, in enzymatic reactions that lead to the release of volatile thiols from their non-volatile precursors, a deuterated substrate could be used to determine if the cleavage of a specific C-H bond is the rate-limiting step. semanticscholar.orgmdpi.comnih.gov

Table 2: Potential KIE Studies with this compound

| Reaction Type | Information Gained from KIE | Potential Application |

| Enzymatic cleavage of thiol precursors | Identification of the rate-determining step | Understanding aroma release in wine and beer |

| Oxidation of thiols | Elucidation of the transition state structure | Studying the degradation of aroma compounds |

Isotopically labeled compounds like this compound can be used as tracers to follow the course of a chemical reaction and identify the intermediates and products formed. By introducing the deuterated compound into a reaction mixture, its fate can be monitored by mass spectrometry, providing a clear picture of the reaction pathway.

For instance, in the study of the formation of off-flavor compounds in beer, deuterated precursors could be used to trace the complex series of reactions that lead to the final product. daneshyari.comasbcnet.orgresearchgate.netnih.gov This would allow researchers to identify key intermediates and understand the conditions that favor the formation of undesirable compounds.

Biotransformation and Metabolism Studies in Non-Human Biological Systems

Understanding how microorganisms metabolize various compounds is crucial in fields such as food science, biotechnology, and environmental science. nih.gov Deuterated tracers offer a powerful method for studying these metabolic pathways without perturbing the biological system. nih.gov

While direct studies on the biotransformation of this compound are not widely reported, research on the metabolism of its non-deuterated analogue and other sulfur compounds in yeast, such as Saccharomyces cerevisiae, provides a strong foundation for its potential applications. nih.govmdpi.comresearchgate.netnih.gov During the fermentation of beverages like wine and beer, yeast can transform non-volatile precursors into a wide array of aroma-active thiols. researchgate.net

By introducing this compound into a fermentation system, researchers could use it as a tracer to:

Quantify the rate of uptake and metabolism of the thiol by yeast.

Identify the metabolic products formed from the deuterated precursor.

Elucidate the enzymatic pathways involved in its transformation.

Study the influence of different fermentation conditions on thiol metabolism.

This approach would provide valuable insights into the mechanisms by which yeast modulates the aroma profile of fermented beverages. masterbrewerspodcast.com

Table 3: Potential Biotransformation Studies with this compound in Yeast

| Research Question | Experimental Approach | Expected Outcome |

| What is the metabolic fate of 3-mercapto-3-methylbutanol during fermentation? | Introduce this compound into a yeast fermentation and analyze the products by GC-MS. | Identification of deuterated metabolites and elucidation of the biotransformation pathway. |

| What is the rate of thiol uptake by yeast? | Monitor the disappearance of this compound from the fermentation medium over time. | Quantification of the kinetics of thiol metabolism. |

| Which enzymes are responsible for thiol biotransformation? | Use yeast strains with specific gene knockouts and observe the effect on the metabolism of this compound. | Identification of the key enzymes involved in the metabolic pathway. |

In Vitro Enzyme Kinetic and Metabolic Pathway Mapping Studies

In the study of cellular metabolism, understanding the kinetics of enzymes and the flow of molecules through metabolic pathways is fundamental. While direct studies citing this compound in in vitro enzyme assays are not prevalent, its role as an internal standard is indispensable for quantifying the enzymatic production or consumption of 3-MMB. Metabolomics, which aims to profile the entirety of metabolites in a biological sample, relies on such precise quantification to map pathway dynamics. nih.gov

Isotopic tracing is a powerful technique used to follow the metabolic fate of a molecule. nih.gov In this context, this compound is essential for creating the calibration curves and quality controls needed to validate quantitative data from experiments tracking the metabolism of 3-MMB. For instance, when investigating an enzyme believed to produce 3-MMB, the d6 standard enables researchers to accurately measure the reaction rate by quantifying the amount of 3-MMB formed over time. This precise data is crucial for determining key enzymatic parameters and understanding how different conditions or inhibitors affect the metabolic pathway.

Web-based software platforms are often used to analyze metabolomics data, identifying affected metabolic pathways from datasets of metabolite concentrations. researchgate.netmetaboanalyst.ca The accuracy of these datasets is significantly enhanced by the use of stable isotope standards like this compound during the initial quantification stage.

Investigations in Non-Mammalian Model Organisms or Cell Cultures

The formation of flavor and aroma compounds in fermented foods is a significant area of research involving non-mammalian organisms like yeast and bacteria. 3-MMB is a known volatile compound contributing to the sensory profile of products like beer and cheese. researchgate.netnih.gov this compound is the ideal internal standard for quantifying the production of 3-MMB by these microorganisms during fermentation.

For example, studies on Lactococcus lactis, a bacterium crucial for cheese ripening, investigate its metabolic pathways for producing key flavor compounds. nih.govresearchgate.netdntb.gov.ua By using analytical techniques that employ this compound, researchers can accurately measure the concentration of 3-MMB produced by different bacterial strains or under various fermentation conditions. This allows for the selection of strains with desirable flavor-producing characteristics and the optimization of production processes.

Similarly, in brewing science, certain thiols can impart off-flavors. Research has focused on the formation of mercaptobutanols by yeast, such as Saccharomyces pastorianus, during beer fermentation. researchgate.net The precise quantification of these compounds, facilitated by stable isotope dilution analysis with standards like this compound, is vital for understanding and controlling the development of undesirable flavors. brewingscience.denih.gov

Table 1: Use of this compound in Non-Mammalian Systems

| Organism | Context of Study | Analytical Role of this compound |

|---|---|---|

| Lactococcus lactis | Cheese flavor development | Internal standard for quantifying 3-MMB and related flavor compounds produced via amino acid metabolism. nih.gov |

| Saccharomyces pastorianus / S. cerevisiae | Beer fermentation and off-flavor analysis | Internal standard for accurate measurement of 3-MMB formed during the brewing process. researchgate.net |

| Various Yeasts | Fermentation processes (e.g., wine, chocolate, biofuels) | Enables precise quantification of 3-MMB as a metabolic byproduct, aiding in process optimization and quality control. mdpi.com |

Elucidation of Precursor-Product Relationships (e.g., in Fermentation)

A key application of this compound is in studies designed to uncover the metabolic origins of 3-MMB. By accurately measuring the concentration of the final product (3-MMB), researchers can establish clear links to its precursors. Stable isotope dilution assays are instrumental in demonstrating these precursor-product relationships. researchgate.net

In brewing, research has identified that an onion-like off-flavor can be caused by certain mercaptobutanols. researchgate.net Studies have traced the origin of a related compound, 2-mercapto-3-methyl-1-butanol (B3045925) (2M3MB), back to a precursor named 2,3-epoxy-3-methylbutanal, which is derived from iso-alpha acids from hops. nih.govresearchgate.net During fermentation, yeast enzymes convert this precursor into the final thiol. researchgate.net To confirm such pathways, researchers rely on precise quantification of the final product. The use of this compound as an internal standard allows for the necessary analytical rigor to validate the conversion of a suspected precursor to 3-MMB.

In cheese, the malty and nutty flavor compound 3-methylbutanal (B7770604) is derived from the amino acid leucine. nih.gov The metabolic pathways in Lactococcus lactis that perform this conversion are of great interest. While 3-MMB is a different compound, the principle of investigation is the same. To prove that a specific precursor leads to a specific product, one must be able to reliably measure changes in the product's concentration as the precursor's availability is manipulated. This compound provides the robust quantitative tool needed to establish these metabolic connections with high confidence.

Table 2: Role of this compound in Precursor-Product Studies

| Process | Precursor (Example) | Product | Analytical Role of this compound |

|---|---|---|---|

| Beer Fermentation | Hop-derived compounds (e.g., from iso-alpha acids) nih.gov | 3-Mercapto-3-methylbutanol (3-MMB) | Enables accurate quantification of 3-MMB to correlate its concentration with the presence and consumption of potential precursors. |

| Cheese Ripening | Amino acids (e.g., Leucine) nih.gov | 3-Mercapto-3-methylbutanol (3-MMB) | Serves as an internal standard to measure the efficiency of conversion from amino acid precursors to volatile thiol compounds by bacteria. |

| Wine Fermentation | Grape-derived conjugates (e.g., glutathione (B108866) conjugates) researchgate.net | 3-Mercapto-3-methylbutanol (3-MMB) | Used in stable isotope dilution assays to confirm and quantify the release of 3-MMB from non-volatile precursors by yeast enzymes. |

Theoretical and Computational Studies Involving Deuterated Thiols and Alcohols

Molecular Dynamics Simulations with Deuterated Species

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a dynamic view, simulating the motion of atoms and molecules over time. researchgate.net This approach is invaluable for studying processes that occur on timescales ranging from femtoseconds to microseconds.

MD simulations can reveal dynamic isotopic effects that are not captured by static calculations. These effects arise from the different inertial properties of hydrogen and deuterium (B1214612). For instance, in a simulation of a liquid, deuterated molecules will exhibit slower translational and rotational motion compared to their non-deuterated counterparts. acs.orgnih.gov This can influence properties such as diffusion coefficients and viscosity.

In the context of chemical reactions, MD simulations can be used to study the trajectory of atoms as they move from reactants to products. By comparing simulations with hydrogen and deuterium, researchers can gain insights into how the heavier isotope alters the reaction pathway and dynamics.

Hydrogen/deuterium (H/D) exchange is a process where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent (typically deuterated water) or another deuterated species. nih.govresearchgate.net This process is widely used in experimental techniques like mass spectrometry and NMR to probe the structure and dynamics of proteins and other biomolecules. nih.govresearchgate.netwhiterose.ac.uk

MD simulations can provide an atomistic view of H/D exchange. By simulating a molecule like 3-Mercapto-3-methylbutanol-d6 in a protic solvent, it is possible to observe the exchange of deuterium atoms on the hydroxyl and thiol groups with hydrogen atoms from the solvent. These simulations can help to:

Identify the specific sites of exchange.

Determine the rates of exchange for different protons.

Elucidate the mechanism of the exchange process, including the role of solvent molecules and any intermediates.

| Simulation Focus | Key Insights from Deuteration | Relevant Properties |

|---|---|---|

| Dynamic Isotopic Effects | Slower translational and rotational motion | Diffusion coefficient, viscosity |

| Deuterium Exchange Processes | Identification of exchange sites and rates | Solvent accessibility, local dynamics |

Chemometric Approaches for Data Interpretation in Deuterated Compound Analysis

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of analyzing deuterated compounds, chemometric approaches can be applied to complex datasets generated by techniques like GC-MS and LC-MS. For instance, multivariate analysis can be used to differentiate between samples containing varying levels of a target analyte and its deuterated internal standard, and to build predictive models for quantification.

Future Research Directions and Emerging Methodologies

Development of Novel and Cost-Effective Deuteration Strategies for Complex Molecules

The synthesis of isotopically labeled compounds, particularly for complex structures, is often a significant bottleneck due to cost and multi-step procedures. Research is actively pursuing more efficient, selective, and economical deuteration methods. The traditional synthesis of 3-Mercapto-3-methylbutanol-d6, for instance, often starts from a commercially available deuterated precursor like acetone-d6 (B32918). While effective, the development of late-stage deuteration techniques—which introduce deuterium (B1214612) into a molecule at a later point in the synthesis—is a key goal for improving efficiency.

Emerging strategies are moving beyond classic methods to offer greater flexibility and sustainability. Photochemical deuteration, for example, utilizes visible light to induce deuterium incorporation, often under mild conditions suitable for complex molecules. Another promising area is catalytic transfer deuteration, which uses deuterium sources other than deuterium gas (D₂), such as deuterated water (D₂O) or deuterated solvents, thereby avoiding the need for specialized high-pressure equipment. Recent breakthroughs also include base-mediated deuteration techniques that can use inexpensive reagents like DMSO-d₆ as the deuterium source.

| Deuteration Strategy | Description | Key Advantages | Relevant Research Areas |

| Stepwise Synthesis | Incorporation of deuterium via commercially available deuterated starting materials (e.g., acetone-d6, methanol-d4). | High level of deuterium incorporation at specific sites. | Standard synthesis of labeled internal standards. |

| Hydrogen Isotope Exchange (HIE) | Swapping of hydrogen atoms with deuterium from a deuterated source, often catalyzed by metals or acids/bases. | Can be applied to existing molecules (late-stage functionalization). | Pharmaceutical development, mechanistic studies. |

| Photochemical Deuteration | Use of light to promote C-H bond activation and subsequent deuteration. | Mild reaction conditions, high selectivity for complex structures. | Natural product and drug molecule labeling. |

| Catalytic Transfer Deuteration | Transfer of deuterium from sources like D₂O or deuterated solvents using a catalyst, avoiding D₂ gas. | Enhanced safety (no pressurized gas), operational simplicity. | Synthesis of deuterated alkanes from alkenes/alkynes. |

| Biocatalytic Deuteration | Use of enzymes to selectively incorporate deuterium into specific molecular positions. | High stereoselectivity and site-selectivity. | Synthesis of chiral deuterated compounds, pharmaceutical intermediates. |

Advancement of Analytical Techniques for Trace Analysis of Deuterated Compounds

The accuracy of studies employing deuterated compounds hinges on the ability to precisely detect and quantify these molecules, often at trace levels, and to distinguish them from their non-deuterated counterparts and other isotopic impurities. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the foundational analytical tools in this domain.

Advancements in high-resolution mass spectrometry (HRMS) continue to improve sensitivity and specificity, which is crucial for applications like pharmacokinetic studies where tracer concentrations are low. Gas chromatography (GC) is also essential, particularly for separating volatile deuterated compounds like this compound from complex matrices before MS analysis. Research into different GC stationary phases has shown that polar phases can effectively separate isotopologues, where the heavier deuterated compound often elutes later.

A significant challenge in the field is the comprehensive characterization of isotopic purity, as even state-of-the-art deuteration methods can produce unwanted isotopologues (molecules with the same number of deuterium atoms but at different positions) and isotopomers. An emerging and powerful technique to address this is Molecular Rotational Resonance (MRR) spectroscopy. MRR provides a complete description of the isotopic composition of a sample by identifying the unique rotational spectrum of each distinct isotopomer, offering an unparalleled level of detail compared to traditional methods. The continued development of such high-precision techniques is vital for ensuring the quality of deuterated standards and the reliability of tracer studies.

| Analytical Technique | Principle of Detection | Application in Deuterated Compound Analysis | Emerging Trends |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Quantification of labeled compounds, determination of isotopic enrichment. | Higher resolution instruments, improved ionization techniques, coupling with advanced separation methods (e.g., ICP-MS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. | Structural elucidation, verification of deuterium position, quantification. | Higher field magnets for increased sensitivity, specialized pulse sequences for suppressing non-deuterated signals. |

| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. | Isolation of volatile deuterated analytes from complex mixtures prior to detection. | Development of novel stationary phases for enhanced separation of isotopologues. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the absorption of microwave radiation by rotating gas-phase molecules. | Precise identification and quantification of all isotopomers in a mixture. | Optimization of methods to eliminate analytical artifacts and improve accuracy for complex mixtures. |

Expansion of Isotopic Tracer Applications in Chemical and Biological Systems

Isotopic tracers, both stable and radioactive, are indispensable tools for tracking the progress and distribution of specific atoms or molecules through complex systems. The use of stable isotopes like deuterium is particularly advantageous for studies in humans and in applications where radioactivity is undesirable. This compound serves as a classic example, enabling precise quantification of its unlabeled analogue in food chemistry through isotope dilution assays.

The future of isotopic tracer applications lies in their integration into systems-level investigations. In metabolomics, stable isotope labeling allows researchers to trace metabolic pathways, quantify fluxes, and understand how networks respond to stimuli or disease states. This moves beyond simple observation to a more mechanistic investigation of cellular metabolism. For instance, by providing a labeled nutrient to a biological system, scientists can map how it is transformed and incorporated into various biomolecules.

In pharmaceutical research, deuterated compounds are increasingly used not just as internal standards but as tracers to study absorption, distribution, metabolism, and excretion (ADME) with high precision. The ability to use multiple stable isotope tracers simultaneously in the same subject offers a significant advantage over radiotracers, allowing for more complex experimental designs in human studies. Future applications are expected to expand into environmental science for tracking pollutants and into the development of advanced diagnostic tools where deuterated molecules can serve as probes for specific biological processes. The combination of sophisticated isotopic labeling strategies with high-sensitivity analytical techniques will continue to provide unprecedented insights into the intricate workings of chemical and biological systems.

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify 3-Mercapto-3-methylbutanol-d6 for isotopic labeling studies?

- Methodological Answer : Deuterated analogs like this compound are typically synthesized via thiol-specific deuteration using deuterated reagents (e.g., D₂O or deuterated alcohols) under controlled acidic or basic conditions. Purification involves column chromatography with silica gel or reverse-phase HPLC to isolate the deuterated compound from non-deuterated byproducts. Confirm deuteration efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify isotopic enrichment (>98% deuterium incorporation) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is optimal. Use a polar capillary column (e.g., DB-WAX) for GC-MS to resolve deuterated and non-deuterated isomers. Calibrate with deuterated internal standards (e.g., TRC M253537) to correct for matrix effects . Reference NIST spectral libraries for fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow REACH regulations (EC 1907/2006) for chemical handling. Use EN 374-certified nitrile gloves and safety goggles to prevent dermal/ocular exposure. Conduct experiments in fume hoods with local exhaust ventilation. Store in airtight containers under inert gas (e.g., nitrogen) to minimize oxidation of the thiol group .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in kinetic studies?

- Methodological Answer : Deuterium substitution at the methyl or hydroxyl groups alters reaction kinetics due to the kinetic isotope effect (KIE). For example, in acid-catalyzed esterification, deuteration reduces reaction rates (kH/kD ≈ 2–3). Quantify KIE via parallel experiments with non-deuterated and deuterated analogs under identical conditions. Use Arrhenius plots to compare activation energies .

Q. What strategies resolve discrepancies in quantification data when using this compound as an internal standard?

- Methodological Answer : Data inconsistencies may arise from co-elution with matrix interferents or incomplete deuteration. Mitigate by:

- Optimizing chromatographic separation (e.g., adjusting gradient elution in LC-MS).

- Validating deuteration purity via high-resolution MS (HRMS) to detect isotopic impurities.

- Cross-referencing with orthogonal methods like NMR or isotope ratio mass spectrometry (IRMS) .

Q. How can researchers optimize fragmentation patterns of this compound in collision-induced dissociation (CID) experiments?

- Methodological Answer : Tune CID energy (e.g., 10–35 eV) to enhance diagnostic fragments (e.g., m/z 89 for the deuterated methyl group). Compare with NIST reference spectra to identify deuterium-specific fragments. Use stable isotope-labeled analogs to distinguish analyte signals from background noise in complex samples .

Q. What experimental designs validate the stability of this compound under long-term storage?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at elevated temperatures (e.g., 40°C) and analyzing degradation products via GC-MS. Monitor thiol oxidation by tracking disulfide formation (e.g., dimer peaks in MS). Recommend storage at −20°C under argon to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.